Methyl 5-(bromomethyl)-2-nitrobenzoate
Overview
Description
Methyl 5-(bromomethyl)-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Genotoxic Impurity Detection
Methyl 5-(bromomethyl)-2-nitrobenzoate has been studied for its role as a genotoxic impurity in pharmaceutical compounds. For instance, a method has been developed for the detection and quantification of this compound and similar compounds as genotoxic impurities in the drug substance lenalidomide using RP-HPLC (Kishore Gaddam et al., 2020). This indicates the chemical's relevance in ensuring the safety and purity of pharmaceuticals (Gaddam et al., 2020).
Synthesis of Biologically Active Compounds
The synthesis and biological activity of 5-(bromomethyl)-2-nitroimidazoles have been explored. These compounds serve as precursors for hypoxia-selective prodrugs, demonstrating their potential in targeted cancer therapies (Guo‐Liang Lu et al., 2013). This research highlights the use of this compound in developing novel therapeutics (Lu et al., 2013).
Intermediate in Drug Synthesis
This compound is used as a key intermediate in the synthesis of various drugs. For example, it's a crucial component in the synthesis of lenalidomide, an anticancer drug (Yuri Ponomaryov et al., 2015). This showcases its importance in the pharmaceutical manufacturing process (Ponomaryov et al., 2015).
Environmental-Friendly Synthesis Processes
Research has been conducted on the environmentally friendly nitration processes of related compounds, like 5-methyl-2-nitrobenzoic acid, which can be connected to the synthesis and applications of this compound (Wen-yi Mei et al., 2018). Such studies emphasize the importance of sustainable practices in chemical synthesis (Mei et al., 2018).
Mechanism of Action
Target of Action
Methyl 5-(bromomethyl)-2-nitrobenzoate is a complex organic compoundSimilar compounds have been known to target proteins involved in various biochemical reactions .
Mode of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties, which allow them to participate in various reactions . The nitro group can also undergo various transformations, including reduction to an amine .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s solubility properties can be influenced by the organic group appended to the bridging carbon .
Result of Action
Similar compounds have been used in organic synthesis to create a variety of biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactive species, pH, temperature, and solvent conditions .
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFGSCUXQKJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539430 | |
Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-91-4 | |
Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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